
Ethyl 3-chloro-5,6,7,8-tetrahydrocinnoline-6-carboxylate
Overview
Description
Ethyl 3-chloro-5,6,7,8-tetrahydrocinnoline-6-carboxylate (ETC6C) is a synthetic compound with potential therapeutic applications in the treatment of various diseases. It is a bicyclic molecule with two rings connected by a methylene group. ETC6C is a structural analog of the endogenous ligands of the G protein-coupled receptors (GPCRs), which are involved in signal transduction pathways in the body. ETC6C has been studied for its potential to act as a ligand for GPCRs, as well as its capability to modulate the activities of other cellular targets.
Scientific Research Applications
Ethyl 3-chloro-5,6,7,8-tetrahydrocinnoline-6-carboxylate has been studied for its potential to act as a ligand for GPCRs, as well as its capability to modulate the activities of other cellular targets. Studies have shown that this compound has the ability to act as an agonist for the GPCR, GPR55, which is involved in the regulation of inflammation and pain. This compound has also been studied for its potential to modulate the activities of the enzyme, phospholipase C, which is involved in the regulation of cell signaling pathways. Additionally, this compound has been studied for its potential to act as an agonist for the GPCR, GPR119, which is involved in the regulation of glucose metabolism.
Mechanism of Action
Ethyl 3-chloro-5,6,7,8-tetrahydrocinnoline-6-carboxylate acts as an agonist for GPCRs, which are involved in signal transduction pathways in the body. This compound binds to the GPCR, which activates the GPCR and triggers a cascade of intracellular signaling events. These signaling events lead to the activation of various enzymes and transcription factors, which ultimately result in the expression of genes that are involved in the regulation of various physiological processes. Additionally, this compound can modulate the activity of other cellular targets, such as phospholipase C, which is involved in the regulation of cell signaling pathways.
Biochemical and Physiological Effects
Studies have shown that this compound has the potential to modulate the activities of various enzymes and transcription factors, which can result in the expression of genes that are involved in the regulation of various physiological processes. For example, this compound has been found to modulate the activities of enzymes involved in the regulation of inflammation and pain, as well as the regulation of glucose metabolism. Additionally, this compound has been found to modulate the activities of transcription factors, which can lead to the expression of genes involved in the regulation of cell growth and differentiation.
Advantages and Limitations for Lab Experiments
The use of Ethyl 3-chloro-5,6,7,8-tetrahydrocinnoline-6-carboxylate in lab experiments has several advantages. First, this compound is relatively easy to synthesize, making it a cost-effective option for lab experiments. Additionally, this compound has the potential to act as an agonist for GPCRs, which can be useful in the study of signal transduction pathways. However, this compound also has some limitations. For example, this compound has a relatively short half-life, making it difficult to study the long-term effects of this compound in lab experiments. Additionally, this compound can be toxic at high concentrations, making it important to use caution when using this compound in lab experiments.
Future Directions
There are several potential future directions for the study of Ethyl 3-chloro-5,6,7,8-tetrahydrocinnoline-6-carboxylate. First, further research is needed to better understand the mechanism of action of this compound and its potential therapeutic applications. Additionally, further research is needed to explore the potential of this compound to modulate the activities of other cellular targets, such as enzymes and transcription factors. Finally, further research is needed to explore the potential of this compound to act as an agonist for GPCRs, as well as its potential to modulate the activities of other cellular targets.
Properties
IUPAC Name |
ethyl 3-chloro-5,6,7,8-tetrahydrocinnoline-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c1-2-16-11(15)7-3-4-9-8(5-7)6-10(12)14-13-9/h6-7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTUWOUNSLGZNGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2=NN=C(C=C2C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


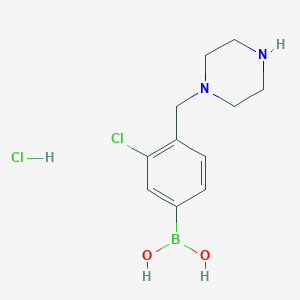

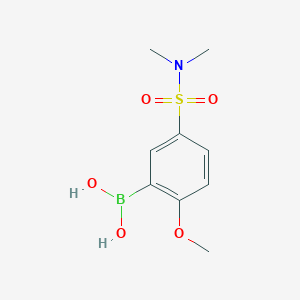
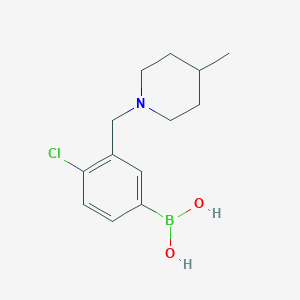
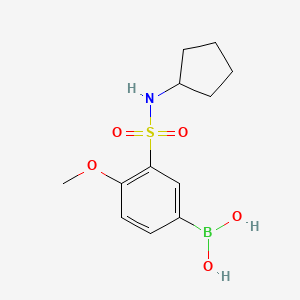
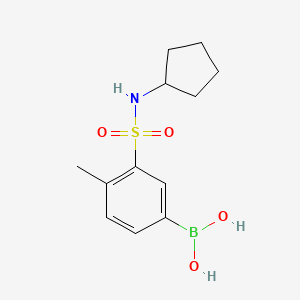

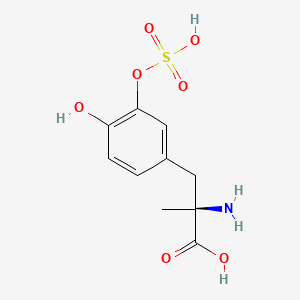

![1,5-Dichloro-2-[(3-fluorophenyl)methoxy]-4-nitrobenzene](/img/structure/B1434297.png)
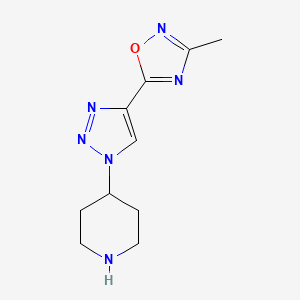
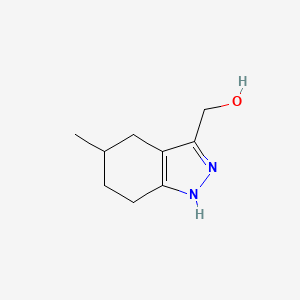
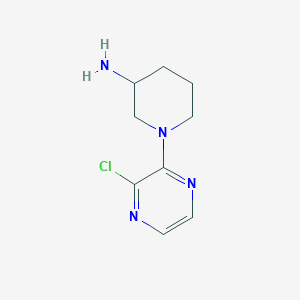
![1,1-Difluoro-5-azaspiro[2.5]octane hydrochloride](/img/structure/B1434303.png)
